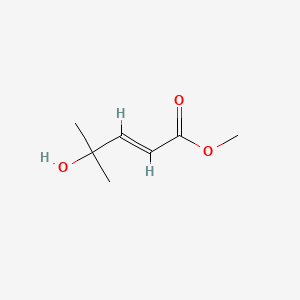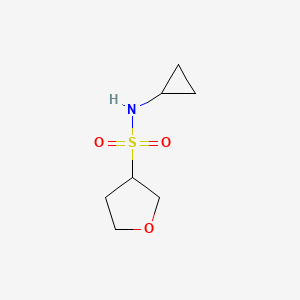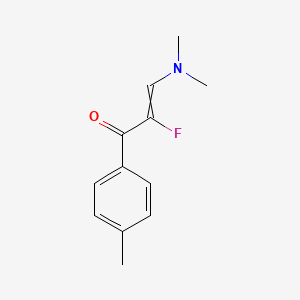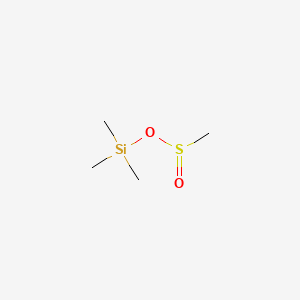
Trimethylsilyl methanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl methanesulfinate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a methanesulfinate moiety. This compound is known for its utility in organic synthesis, particularly as a silylating agent. The trimethylsilyl group imparts unique properties to the compound, making it valuable in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylsilyl methanesulfinate can be synthesized through several methods. One common approach involves the reaction of methanesulfonic acid with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction is as follows:
CH3SO3H+(CH3)3SiCl→CH3SO3Si(CH3)3+HCl
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylsilyl methanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to yield sulfides.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted silyl compounds
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl methanesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent to protect hydroxyl groups during synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify molecular structures.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trimethylsilyl methanesulfinate involves the transfer of the trimethylsilyl group to a target molecule. This process typically occurs through nucleophilic substitution, where the silyl group replaces a hydrogen atom or another functional group on the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with similar applications but different reactivity due to the presence of the trifluoromethanesulfonate group.
Trimethylsilyl chloride: Commonly used for silylation but less stable compared to trimethylsilyl methanesulfinate.
Trimethylsilyl acetate: Used in similar applications but with different reactivity and stability profiles.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes. Its ability to undergo various chemical reactions while maintaining stability under different conditions sets it apart from other silylating agents.
Eigenschaften
CAS-Nummer |
54193-90-7 |
|---|---|
Molekularformel |
C4H12O2SSi |
Molekulargewicht |
152.29 g/mol |
IUPAC-Name |
trimethylsilyl methanesulfinate |
InChI |
InChI=1S/C4H12O2SSi/c1-7(5)6-8(2,3)4/h1-4H3 |
InChI-Schlüssel |
KEDKLJYQJMFUGN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


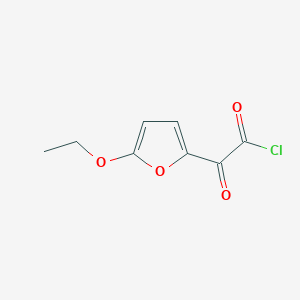
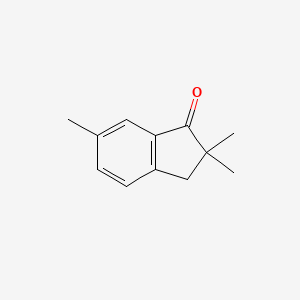
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
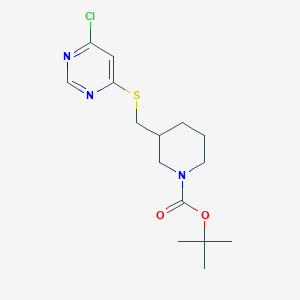


![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)

![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
